molecular formula C11H16N6 B1488477 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine CAS No. 2097946-48-8

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

Cat. No.: B1488477
CAS No.: 2097946-48-8
M. Wt: 232.29 g/mol
InChI Key: KBDLZHYFDFNLKP-UHFFFAOYSA-N
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Description

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine is a chemical compound belonging to the class of triazolo[4,3-a]pyrazines

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, and their inhibition can lead to antiproliferative effects.

Result of Action

Similar compounds have shown antiproliferative activities against certain cell lines in vitro .

Biochemical Analysis

Biochemical Properties

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to specific receptors on cell membranes, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Moreover, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production and an increase in glycolytic intermediates. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyrazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones. Subsequent steps may include alkylation to introduce the ethyl group and amination to attach the pyrrolidin-3-amine moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amine group to an amide or nitro group.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.

  • Reduction reactions can be performed using hydrogen gas and a catalyst or metal hydrides.

  • Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed:

  • Oxidation can yield amides or nitro derivatives.

  • Reduction can produce secondary or tertiary amines.

  • Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine can be compared to other triazolo[4,3-a]pyrazine derivatives, such as ethyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

Properties

IUPAC Name

1-(3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-4-6-17(9)11)16-5-3-8(12)7-16/h4,6,8H,2-3,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLZHYFDFNLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Reactant of Route 2
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Reactant of Route 3
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Reactant of Route 4
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Reactant of Route 5
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

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